Comparative Vitamin D Receptor (VDR) Binding Affinity of Paricalcitol
Paricalcitol exhibits a relative VDR-binding affinity of 14% compared to the endogenous ligand 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), which is set as 100%. In the same competitive displacement assay using calf thymus VDR, the relative affinities of other clinical vitamin D analogs were: 22-oxacalcitriol (OCT) at 25% and 1α,25-dihydroxydihydrotachysterol2 (1,25(OH)2DHT2) at 0.3% [1]. This reduced VDR affinity is a key determinant of the compound's biological profile.
| Evidence Dimension | Relative Vitamin D Receptor (VDR) Binding Affinity |
|---|---|
| Target Compound Data | 14% |
| Comparator Or Baseline | 1,25(OH)2D3 (100%); OCT (25%); 1,25(OH)2DHT2 (0.3%) |
| Quantified Difference | Paricalcitol's affinity is 86% lower than 1,25(OH)2D3 and 11 percentage points lower than OCT. |
| Conditions | Competitive displacement of tritiated 1,25(OH)2D3 from calf thymus VDR. |
Why This Matters
This lower VDR affinity correlates with a reduced calcemic effect in vivo, a critical differentiation factor for selecting vitamin D analogs in chronic kidney disease (CKD) where hypercalcemia is a significant safety concern.
- [1] Schroeder, N. J., et al. (2003). Effects of 'non-calcaemic' vitamin D analogues on 24-hydroxylase expression in MG-63 osteoblast-like cells. Nephron Physiology, 93(3), 68-75. View Source
